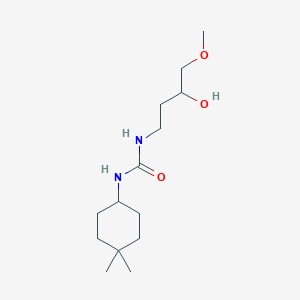![molecular formula C15H17FN4O2 B7632228 (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone, also known as FMHM, is a novel compound that has gained attention in the scientific community due to its potential applications in research. FMHM is a synthetic compound that is structurally similar to other psychoactive substances, such as cannabinoids and opioids.
Mechanism of Action
The exact mechanism of action of (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone is not fully understood, but it is believed to act on the opioid and cannabinoid systems in the brain. (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has been shown to bind to the mu-opioid receptor, which is involved in pain relief, and the cannabinoid CB1 receptor, which is involved in the regulation of mood and appetite. (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone may also have effects on other neurotransmitter systems, such as dopamine and serotonin.
Biochemical and Physiological Effects
(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects. In animal studies, (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has been shown to reduce pain and inflammation, as well as improve mood and cognitive function. (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone may also have potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine.
Advantages and Limitations for Lab Experiments
One advantage of (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone as a research tool is its relatively simple synthesis method. Additionally, (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has shown promise as an alternative to traditional opioid analgesics, which can be highly addictive and have significant side effects. However, one limitation of (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone. One area of interest is its potential as a treatment for drug addiction. (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has been shown to reduce the rewarding effects of opioids and cocaine, and further research may lead to the development of novel addiction treatments. Additionally, (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone may have applications in the treatment of inflammatory diseases and other conditions that involve pain and inflammation. Further studies are needed to fully understand the potential of (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone as a research tool and therapeutic agent.
Synthesis Methods
The synthesis of (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone involves several steps, including the reaction of 4-fluoro-2-hydroxybenzaldehyde with 1-methyl-4-piperidone to form a Schiff base, followed by reduction with sodium borohydride to yield the corresponding amine. This amine is then reacted with 1-methyl-4-chloropyrazole to form (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone. The synthesis of (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone is a relatively straightforward process and can be carried out in a laboratory setting.
Scientific Research Applications
(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has shown potential as a research tool in several areas of study. One area of interest is its potential as an analgesic. Studies have shown that (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has analgesic effects in animal models of pain, and it may be a promising alternative to traditional opioid analgesics. Additionally, (4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone has been shown to have potential as an anti-inflammatory agent, and it may have applications in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(4-fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-18-10-12(9-17-18)19-4-6-20(7-5-19)15(22)13-3-2-11(16)8-14(13)21/h2-3,8-10,21H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCRLXNDKHTGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![(2S,3S)-3-methyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]pentanoic acid](/img/structure/B7632202.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)
![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7632246.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)